molecular formula C12H11NO3 B8802453 Methyl 8-methoxyquinoline-3-carboxylate

Methyl 8-methoxyquinoline-3-carboxylate

Cat. No.: B8802453
M. Wt: 217.22 g/mol
InChI Key: XBECGVTYRLAIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at Position 8 and a methyl ester at Position 2. Its CAS number is 207598-26-3, and it is typically synthesized for applications in pharmaceutical intermediates and organic research .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-9(12(14)16-2)7-13-11(8)10/h3-7H,1-2H3

InChI Key

XBECGVTYRLAIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following quinoline derivatives are structurally related to methyl 8-methoxyquinoline-3-carboxylate, differing primarily in substituents and ester groups:

Compound Name Substituents (Positions) Key Functional Groups CAS Number
Ethyl 8-methoxyquinoline-3-carboxylate Methoxy (8), Ethyl ester (3) Ester, Methoxy 71083-22-2
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Bromo (8), Hydroxy (4), Ethyl ester (3) Ester, Bromo, Hydroxy 35975-57-6
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Chloro (4), Nitro (8), Ethyl ester (3) Ester, Chloro, Nitro 131548-98-6
8-Methoxy-3-methylquinoline-6-carboxylic acid Methoxy (8), Methyl (3), Carboxylic acid (6) Carboxylic acid, Methoxy, Methyl 2639203-83-9

Key Observations :

  • Ester vs. Carboxylic Acid: this compound’s ester group (Position 3) enhances lipophilicity compared to the carboxylic acid derivative (2639203-83-9), which is more polar and acidic .
  • Halogen and Nitro Substituents: Compounds like ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and ethyl 4-chloro-8-nitroquinoline-3-carboxylate exhibit increased reactivity due to electron-withdrawing groups (bromo, chloro, nitro), making them intermediates for further substitution reactions .

Physical and Chemical Properties

Limited physical data are available for this compound, but comparisons can be inferred from analogous compounds:

Property This compound Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate
Molecular Weight (g/mol) Not reported 314.15 (calculated) 310.71 (calculated)
Melting Point Not reported Data unavailable Data unavailable
Boiling Point Not reported Data unavailable Data unavailable
Solubility Likely soluble in DMF, DMSO Soluble in polar aprotic solvents Soluble in glacial acetic acid

Notes:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate’s production involves bromination and esterification, with quality specifications emphasizing >98% purity .
  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s synthesis includes halogenation and nitration steps, though safety data (e.g., hazard statements) remain unspecified .

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